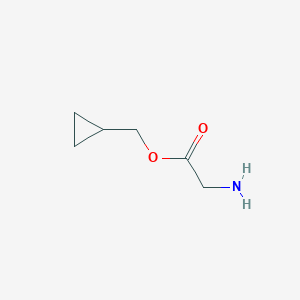![molecular formula C17H14N8O6 B13146796 N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 65052-16-6](/img/structure/B13146796.png)
N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that features a triazine ring substituted with nitrophenyl groups and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Nitrophenyl Groups: The triazine core is then reacted with 2-nitroaniline under controlled conditions to introduce the nitrophenyl groups.
Introduction of the Aminoacetic Acid Moiety: Finally, the aminoacetic acid group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups and the triazine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-nitrophenylamino)-1,3,5-triazine: Similar structure but with three nitrophenyl groups.
2-Amino-4,6-bis(2-nitrophenylamino)-1,3,5-triazine: Similar structure but with an additional amino group.
Uniqueness
2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to the presence of the aminoacetic acid moiety, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65052-16-6 |
|---|---|
Molecular Formula |
C17H14N8O6 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23) |
InChI Key |
XHDQVGIKYMMQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)











![Dimethyl 5,6'-dibromo-[1,3'-biindoline]-5',6-dicarboxylate](/img/structure/B13146804.png)
